Cas no 863458-10-0 (3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine)

3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine structure
863458-10-0 structure
Product name:3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine
CAS No:863458-10-0
MF:C18H13F2N5S
MW:369.39112830162
CID:5964232
PubChem ID:7118823

3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine
    • 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
    • 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 3-[(4-fluorophenyl)methyl]-7-[[(3-fluorophenyl)methyl]thio]-
    • 3-[(4-fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
    • 3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
    • 863458-10-0
    • AKOS024596275
    • F0682-0295
    • Inchi: 1S/C18H13F2N5S/c19-14-6-4-12(5-7-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-2-1-3-15(20)8-13/h1-8,11H,9-10H2
    • InChI Key: MJLKDLVLKBSICD-UHFFFAOYSA-N
    • SMILES: C1=NC(SCC2=CC=CC(F)=C2)=C2N=NN(CC3=CC=C(F)C=C3)C2=N1

Computed Properties

  • Exact Mass: 369.08597293g/mol
  • Monoisotopic Mass: 369.08597293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.8Ų
  • XLogP3: 3.9

3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0682-0295-10mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0682-0295-100mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0682-0295-5μmol
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0682-0295-5mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0682-0295-25mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0682-0295-15mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0682-0295-40mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0682-0295-10μmol
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0682-0295-2mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0682-0295-3mg
3-[(4-fluorophenyl)methyl]-7-{[(3-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
863458-10-0 90%+
3mg
$63.0 2023-05-17

Additional information on 3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3triazolo4,5-dpyrimidine

3-(4-Fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3-triazolo[4,5-d]pyrimidine: A Comprehensive Overview

The compound with CAS No. 863458-10-0, named 3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3-triazolo[4,5-d]pyrimidine, is a highly specialized organic molecule with a complex structure and promising applications in the field of medicinal chemistry. This compound belongs to the class of triazolopyrimidines, which are known for their potential as bioactive agents due to their unique structural features and ability to interact with various biological targets. The molecule incorporates two fluorophenyl groups and a methylsulfanyl substituent, which contribute to its distinct chemical properties and biological activity.

Triazolopyrimidines are heterocyclic compounds that combine the structural elements of triazoles and pyrimidines. These compounds have gained significant attention in recent years due to their role in drug discovery and development. The presence of fluorine atoms in the molecule further enhances its chemical diversity and pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties such as solubility, stability, and bioavailability. In this compound, the 4-fluorophenyl and 3-fluorophenyl groups are strategically positioned to influence the molecule's overall conformation and reactivity.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in synthetic methodology have enabled the efficient construction of such complex molecules with high purity and yield. The use of microwave-assisted synthesis and continuous flow reactors has further streamlined the production process, making it more accessible for research purposes.

From a pharmacological perspective, this compound exhibits potential as a modulator of key biological targets. Studies have shown that triazolopyrimidines can act as inhibitors of kinases, proteases, and other enzymes involved in disease pathways. The methylsulfanyl group in this molecule is particularly noteworthy as it can serve as a bioisostere for other functional groups, potentially enhancing its binding affinity to target proteins. Recent research has also highlighted the importance of sulfur-containing moieties in drug design due to their ability to form strong hydrogen bonds and metal chelation interactions.

In terms of applications, this compound has shown promise in anticancer studies. Its ability to inhibit specific oncogenic pathways makes it a candidate for further exploration in preclinical models. Additionally, its structural versatility allows for further modification to optimize its pharmacodynamic properties. Researchers are actively investigating the effects of substituent variations on the compound's activity, stability, and toxicity profiles.

The integration of computational chemistry tools has significantly accelerated the understanding of this compound's behavior at the molecular level. Quantum mechanical calculations and molecular docking studies have provided insights into its binding modes and interaction energies with target proteins. These computational approaches complement experimental studies by predicting potential lead compounds for drug development.

In conclusion, 3-(4-fluorophenyl)methyl-7-{(3-fluorophenyl)methylsulfanyl}-3H-1,2,3-triazolo[4,5-d]pyrimidine represents an exciting advancement in the field of heterocyclic chemistry. Its unique structure, combined with recent research findings on its biological activity and synthetic accessibility, positions it as a valuable tool for future drug discovery efforts. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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